Fmoc-Phe(4-CF3)-OH
Overview
Description
Fmoc-Phe(4-CF3)-OH, also known as Fmoc-4-(trifluoromethyl)-L-phenylalanine, is a compound with the empirical formula C25H20F3NO4 . It has a molecular weight of 455.43 .
Synthesis Analysis
Fmoc-Phe(4-CF3)-OH is suitable for Fmoc solid-phase peptide synthesis . The synthesis process involves the use of simple and abundant starting materials such as aliphatic acids, amines, and alcohols .Physical And Chemical Properties Analysis
Fmoc-Phe(4-CF3)-OH has a density of 1.4±0.1 g/cm3, a boiling point of 619.0±55.0 °C at 760 mmHg, and a flash point of 328.2±31.5 °C . It has 5 H bond acceptors, 2 H bond donors, and 8 freely rotating bonds . Its polar surface area is 76 Å2 .Scientific Research Applications
“Fmoc-Phe(4-CF3)-OH” is a derivative of phenylalanine, an essential amino acid . The “Fmoc” part of the name refers to the fluorenylmethyloxycarbonyl protecting group, which is commonly used in peptide synthesis . The “Phe(4-CF3)” part refers to a phenylalanine residue that has been substituted with a trifluoromethyl group at the 4-position of the phenyl ring .
This compound is primarily used in the field of peptide synthesis . Peptide synthesis is a process used to create peptides, which are short chains of amino acids. These peptides can be used in a variety of scientific research applications, including the study of protein structure and function, the development of new pharmaceuticals, and the creation of novel biomaterials .
“Fmoc-Phe(4-CF3)-OH” is a versatile compound used in various scientific fields, particularly in peptide synthesis . Here are some potential applications:
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Peptide Synthesis
- “Fmoc-Phe(4-CF3)-OH” is used as a building block in the step-by-step construction of a peptide chain . This process typically involves a series of reactions in which the amino acid residues are coupled together in the desired sequence .
- The use of “Fmoc-Phe(4-CF3)-OH” and other similar compounds has greatly expanded the possibilities for peptide synthesis, allowing researchers to create a wide variety of peptides with diverse properties and functions .
-
Drug Development
-
Protein Structure and Function Studies
-
Biomaterials Creation
-
Chemical Biology
-
Biochemistry
“Fmoc-Phe(4-CF3)-OH” is a versatile compound used in various scientific fields, particularly in peptide synthesis . Here are some potential applications:
-
Peptide Synthesis
- “Fmoc-Phe(4-CF3)-OH” is used as a building block in the step-by-step construction of a peptide chain . This process typically involves a series of reactions in which the amino acid residues are coupled together in the desired sequence .
- The use of “Fmoc-Phe(4-CF3)-OH” and other similar compounds has greatly expanded the possibilities for peptide synthesis, allowing researchers to create a wide variety of peptides with diverse properties and functions .
-
Drug Development
-
Protein Structure and Function Studies
-
Biomaterials Creation
-
Chemical Biology
-
Biochemistry
Safety And Hazards
properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO4/c26-25(27,28)16-11-9-15(10-12-16)13-22(23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEGJWTUWMVZPD-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427325 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Phe(4-CF3)-OH | |
CAS RN |
247113-86-6, 238742-88-6 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-(trifluoromethyl)-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Trifluoromethyl)-L-phenylalanine, N-FMOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Fmoc-D-4-Trifluoromethylphenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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